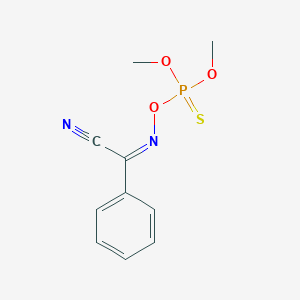
Phoxim-methyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phoxim-methyl, also known as this compound, is a useful research compound. Its molecular formula is C10H11N2O3PS and its molecular weight is 270.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Organothiophosphorus Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Phoxim-Methyl
Recent advancements in the synthesis of phoxim have highlighted the use of macromolecular alcohols like benzyl alcohol as starting materials. This method improves safety and reduces waste compared to traditional methods that utilize small molecular alcohols. The new synthetic route has shown a high yield of 72.9% and minimizes the production of hazardous byproducts .
Agricultural Applications
This compound is extensively used in agriculture as a foliar and soil-applied insecticide . Its effectiveness against various pests makes it a valuable tool for crop protection. The compound is also employed in seed dressing and for treating livestock against mites .
Table 1: Application Rates and Efficacy
| Application Type | Rate (kg/ha) | Target Pests | Efficacy (%) |
|---|---|---|---|
| Foliar Application | 100 | Aphids, Thrips | >90 |
| Soil Application | 100 | Soil-borne pests | >85 |
| Seed Dressing | 5 | Seedlings against insects | >95 |
Metabolism and Environmental Impact
This compound undergoes significant metabolism in both plants and animals. Studies show that after soil application, the compound degrades rapidly with half-lives ranging from 1 to 11 days depending on environmental conditions . In plants, phoxim is absorbed and translocated, with some metabolites being incorporated into plant tissues, suggesting potential long-term effects on food safety.
Table 2: Metabolism in Plants
| Plant Type | Absorption Rate (%) | Metabolite Detection Time (days) |
|---|---|---|
| Maize | 0.08 | 7 |
| Cotton | Variable | 3 |
Toxicity Studies
Research has indicated that this compound can significantly affect nerve conduction in organisms such as silkworms. Elevated levels of neurotransmitters were observed following exposure, indicating potential neurotoxic effects. However, pretreatment with certain compounds like CeCl₃ has shown promise in mitigating these effects by enhancing phoxim metabolism .
Detection Methods
Rapid detection of phoxim residues in agricultural products is crucial for food safety. Recent studies have developed flexible surface-enhanced Raman spectroscopy (SERS) substrates that allow for on-site detection of phoxim residues with high precision and stability .
Table 3: Detection Limits Using SERS
| Pesticide | Detection Range (μg/L) |
|---|---|
| Phoxim | 50 - 5000 |
| Malathion | 10 - 1000 |
Case Studies
Case Study 1: Residue Analysis in Pak Choi
A study demonstrated that ultrasound and ozone treatments could effectively remove over 90% of phoxim residues from pak choi, highlighting the importance of post-harvest treatment methods to ensure food safety .
Case Study 2: Environmental Stability
Investigations into the stability of phoxim formulations revealed that storage conditions significantly affect its toxicity, emphasizing the need for proper handling and storage practices to minimize environmental impact .
Eigenschaften
CAS-Nummer |
14816-16-1 |
|---|---|
Molekularformel |
C10H11N2O3PS |
Molekulargewicht |
270.25 g/mol |
IUPAC-Name |
(Z)-N-dimethoxyphosphinothioyloxybenzenecarboximidoyl cyanide |
InChI |
InChI=1S/C10H11N2O3PS/c1-13-16(17,14-2)15-12-10(8-11)9-6-4-3-5-7-9/h3-7H,1-2H3/b12-10+ |
InChI-Schlüssel |
QQVNWNVUGXNUJN-BENRWUELSA-N |
SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Isomerische SMILES |
COP(=S)(OC)O/N=C(\C#N)/C1=CC=CC=C1 |
Kanonische SMILES |
COP(=S)(OC)ON=C(C#N)C1=CC=CC=C1 |
Synonyme |
methyl phoxim phenylglyoxylonitrile oxime O-(O,O-dimethyl phosphorothioate) phoxim-methyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















